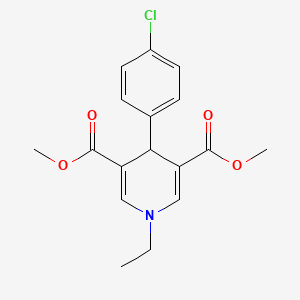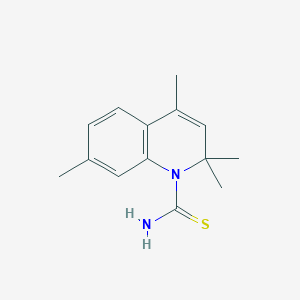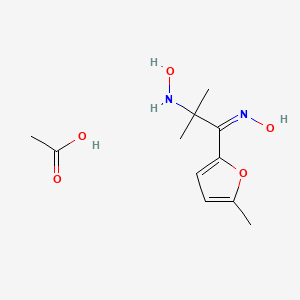
dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP belongs to the class of pyridine derivatives and is synthesized through a multi-step process involving the reaction of various reagents.
Wirkmechanismus
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2 pathway. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and fibrosis. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of novel synthetic methods for the production of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and the investigation of its potential use in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential toxicity at high concentrations. Additionally, the use of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs or compounds should be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the reaction of ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of sodium ethoxide. This reaction forms a compound known as 4-(4-chlorophenyl)-3-buten-2-one, which is then subjected to a Michael addition reaction with dimethyl malonate in the presence of a base. The resulting compound is then cyclized to form dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is in the field of medicinal chemistry, where it has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIUFYNWKWVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
